(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(pyrrolidin-2-ylmethyl)thiourea
Overview
Description
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(pyrrolidin-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C14H15F6N3S and its molecular weight is 371.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organocatalysis
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(pyrrolidin-2-ylmethyl)thiourea has significant applications in the field of organocatalysis. It's used as a hydrogen-bonding organocatalyst in various reactions, including asymmetric synthesis. For instance, Aldol reaction of di-tert-butyl 4-(4-methoxybenzyloxy)-2-oxobutanoate with pent-4-enal using this catalyst resulted in high optical purity, contributing to the total synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor (Morokuma et al., 2008).
Catalyst Development
This compound is also pivotal in the development of new catalysts. It plays a crucial role in stabilizing partially developing negative charges in transition states using double hydrogen bonding, a feature important in H-bond organocatalysts. The 3,5-bis(trifluoromethyl)phenyl motif of this thiourea has been used extensively in promoting organic transformations (Zhang, Bao, & Xing, 2014).
Enhanced Catalytic Activity
Research has shown that charged thiourea derivatives containing this compound are much more active in Friedel-Crafts reactions than traditional catalysts. These results offer new design strategies for organocatalysts by introducing positively charged centers without adding additional hydrogen bond donor sites (Fan, Payne, & Kass, 2018).
Chemical Synthesis
It is also utilized in the chemical synthesis of various compounds. For instance, its application in the synthesis of N-(Pyridin-2-yl)benzo[d]thiazol-2-amines showcases a metal-free approach with a broad scope of substrates, highlighting its versatility in chemical reactions (Mariappan et al., 2016).
Applications in Solar Cells
This compound has found applications in dye-sensitized solar cells (DSSC). Thiourea derivatives doped with tris(1,10-phenanthroline)cobalt(II)/(III)bis/tris(hexafluorophosphate) and synthesized derivatives have been used in the construction of gel polymer electrolytes for DSSCs, indicating a promising avenue for renewable energy technologies (Karthika et al., 2019).
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F6N3S/c15-13(16,17)8-4-9(14(18,19)20)6-11(5-8)23-12(24)22-7-10-2-1-3-21-10/h4-6,10,21H,1-3,7H2,(H2,22,23,24)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGQYSSQBVDCSA-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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